![molecular formula C16H24OS B14889253 (3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[311]heptan-3-yl]methanol is an organic compound that features a unique combination of a thienyl group and a bicyclic heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol typically involves the following steps:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the thienyl group: This step involves the functionalization of the bicyclic structure with a thienyl group, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thienyl group.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified thienyl derivatives.
Substitution: Formation of various substituted thienyl derivatives.
Applications De Recherche Scientifique
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The thienyl group can interact with aromatic receptors, while the bicyclic structure provides steric hindrance and stability. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol: Lacks the thienyl group, making it less versatile in chemical reactions.
(3-Methyl-2-thienyl)methanol: Lacks the bicyclic structure, resulting in different chemical properties and reactivity.
Uniqueness
(3-Methyl-2-thienyl)[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanol is unique due to its combination of a thienyl group and a bicyclic heptane structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H24OS |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(3-methylthiophen-2-yl)-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C16H24OS/c1-9-5-6-18-15(9)14(17)12-7-11-8-13(10(12)2)16(11,3)4/h5-6,10-14,17H,7-8H2,1-4H3/t10-,11+,12+,13+,14?/m0/s1 |
Clé InChI |
NXOLYUBMGAVQGJ-WDIAWBBUSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3=C(C=CS3)C)O |
SMILES canonique |
CC1C(CC2CC1C2(C)C)C(C3=C(C=CS3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




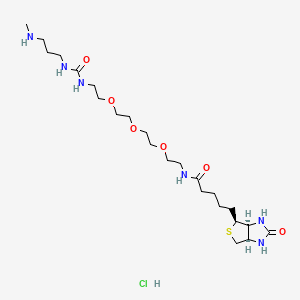
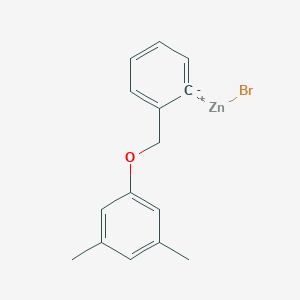
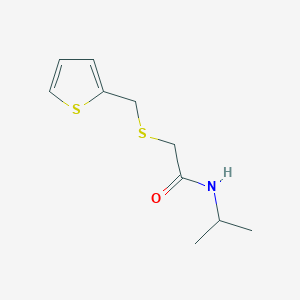
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
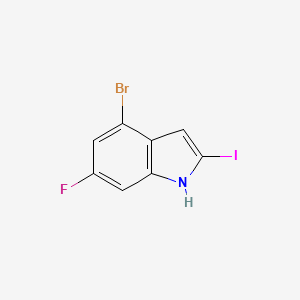
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
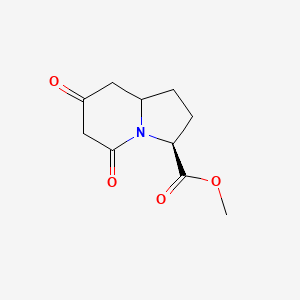
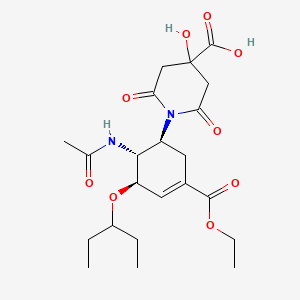
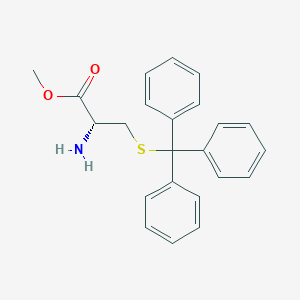
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)


